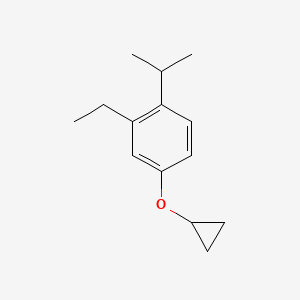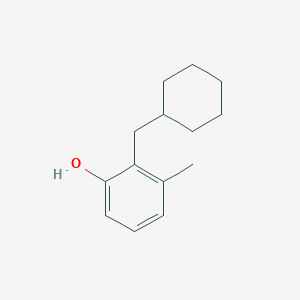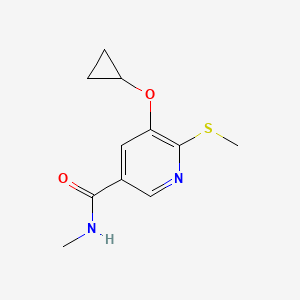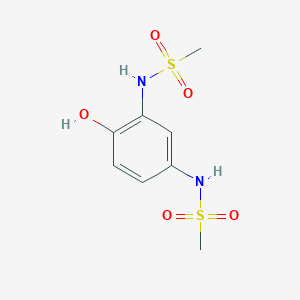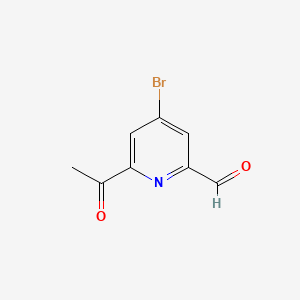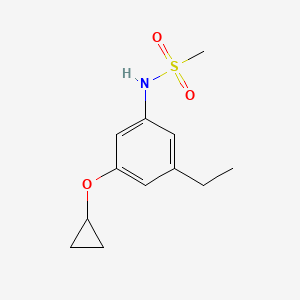
N-(3-Cyclopropoxy-5-ethylphenyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Cyclopropoxy-5-ethylphenyl)methanesulfonamide is a chemical compound with the molecular formula C12H17NO3S and a molecular weight of 255.336 g/mol . This compound belongs to the class of sulfonamides, which are characterized by the presence of a sulfonyl group connected to an amine group . Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics and other therapeutic agents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Cyclopropoxy-5-ethylphenyl)methanesulfonamide typically involves the reaction of sulfonyl chlorides with amines. A common method is the reaction of a sulfonyl chloride with an amine in the presence of a base such as pyridine to absorb the generated HCl . For example, the synthesis might involve the reaction of 3-cyclopropoxy-5-ethylphenylamine with methanesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for sulfonamides often involve large-scale reactions using similar synthetic routes as described above. The reactions are typically carried out in large reactors with controlled temperatures and pressures to ensure high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Cyclopropoxy-5-ethylphenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: Sulfonamides can be oxidized to form sulfonic acids.
Reduction: Reduction of sulfonamides can lead to the formation of amines.
Substitution: Sulfonamides can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Applications De Recherche Scientifique
N-(3-Cyclopropoxy-5-ethylphenyl)methanesulfonamide has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of N-(3-Cyclopropoxy-5-ethylphenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. Sulfonamides typically exert their effects by inhibiting enzymes involved in the synthesis of folic acid, which is essential for bacterial growth and replication . This inhibition leads to the disruption of bacterial cell division and ultimately results in the death of the bacteria .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonamide: A simpler sulfonamide with the formula CH3SO2NH2.
Sulfanilamide: A well-known sulfonamide antibiotic.
Sulfamethoxazole: Another sulfonamide antibiotic widely used in combination with trimethoprim.
Uniqueness
N-(3-Cyclopropoxy-5-ethylphenyl)methanesulfonamide is unique due to its specific structural features, such as the presence of a cyclopropoxy group and an ethyl group on the phenyl ring. These structural modifications can influence its chemical reactivity and biological activity, making it distinct from other sulfonamides .
Propriétés
Formule moléculaire |
C12H17NO3S |
|---|---|
Poids moléculaire |
255.34 g/mol |
Nom IUPAC |
N-(3-cyclopropyloxy-5-ethylphenyl)methanesulfonamide |
InChI |
InChI=1S/C12H17NO3S/c1-3-9-6-10(13-17(2,14)15)8-12(7-9)16-11-4-5-11/h6-8,11,13H,3-5H2,1-2H3 |
Clé InChI |
HKMVDPMQFNNTIT-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=CC(=C1)OC2CC2)NS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


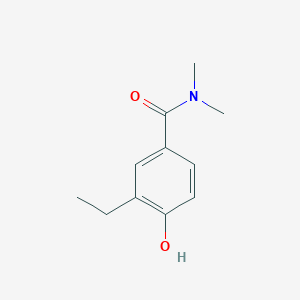
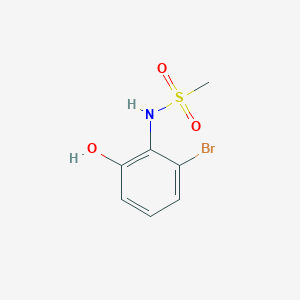
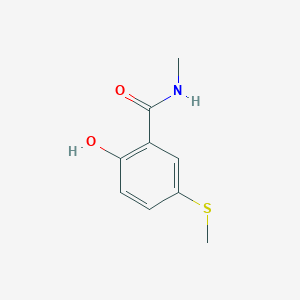
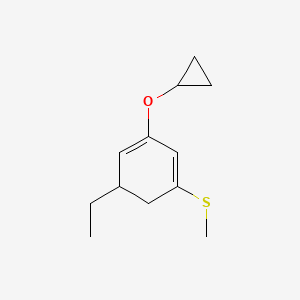

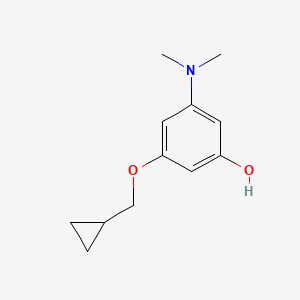
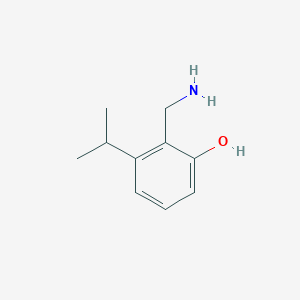
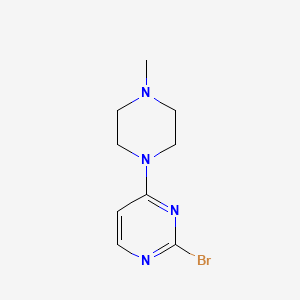
![1-[2-(Benzyloxy)-6-(chloromethyl)pyridin-4-YL]ethanone](/img/structure/B14840177.png)
